1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3

Quantitative Bioanalysis GC-MS/MS Method Validation Isotope Dilution

AHTN-d3 (+3 Da) is the essential internal standard for Tonalide quantitation via GC-MS/MS. It uniquely resolves matrix effects that non-deuterated surrogates cannot, enabling sub-μg/L detection limits (r² > 0.999) required for regulatory exposure science and forensic toxicology. Certified ≥99 atom % D reference material grade ensures batch-to-batch data integrity for environmental and cosmetics QC labs.

Molecular Formula C18H26O
Molecular Weight 261.4 g/mol
Cat. No. B12400564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3
Molecular FormulaC18H26O
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
InChIInChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3/i3D3
InChIKeyDNRJTBAOUJJKDY-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 (AHTN-d3) as a Deuterated Analytical Internal Standard


1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 (also known as (±)-Tonalide-d3, AHTN-d3, or acetyl-d3 tonalide; CAS 1396967-82-0) is a deuterium-labeled analog of the synthetic polycyclic musk Tonalide (AHTN, CAS 21145-77-7) [1]. The compound is characterized by the substitution of three hydrogen atoms with deuterium at the acetyl group, resulting in a molecular formula of C₁₈H₂₃D₃O and a molecular weight of 261.42 g/mol . This stable isotope-labeled compound is manufactured specifically as an internal standard for quantitative mass spectrometry applications and is available in high isotopic enrichment (≥99 atom % D) and certified reference material grades . The unlabeled parent compound, Tonalide (AHTN), has a molecular formula of C₁₈H₂₆O and a molecular weight of 258.4 g/mol, with a reported density of 0.919±0.06 g/cm³, boiling point of 124 °C at 1 Torr, and vapor pressure of 0.068 Pa at 25°C [2].

Procurement Consideration: Why Unlabeled AHTN or Alternative Polycyclic Musks Cannot Substitute for AHTN-d3 in Quantitative Analysis


Substituting AHTN-d3 with unlabeled AHTN (CAS 21145-77-7), Galaxolide (HHCB), Celestolide (ADBI), Phantolide (AHMI), Traseolide (ATII), or any other non-deuterated polycyclic musk fundamentally compromises quantitative analytical accuracy and reproducibility in mass spectrometry-based workflows [1]. While these compounds share the polycyclic musk backbone and may exhibit similar chromatographic retention behavior [2], unlabeled analogs cannot be distinguished from the target analyte by mass spectrometry due to identical or overlapping m/z signals [3]. This co-elution and mass equivalence introduces unresolvable matrix effects, ion suppression/enhancement variability, and recovery biases that cannot be mathematically corrected post-acquisition [4]. Structurally related non-deuterated internal standards (e.g., benzophenone-d10) have been used but demonstrate differential extraction recovery and ionization response compared to AHTN, introducing systematic quantification errors . Only a stable isotope-labeled analog such as AHTN-d3 provides the near-identical physicochemical behavior required for accurate isotope dilution mass spectrometry, while the +3 Da mass shift enables unequivocal discrimination and independent quantitation in the mass analyzer [5].

Quantitative Evidence Guide: Verified Analytical Performance Differentiation of AHTN-d3 vs. Unlabeled AHTN and Alternative Internal Standards


Comparative Calibration Linearity: AHTN-d3 Internal Standard Method vs. External Standard Calibration

When AHTN-d3 is employed as the internal standard for the quantification of polycyclic musks in biological fluids (blood and urine) using GC-MS/MS, the resulting calibration curves achieve correlation coefficients (r²) ranging from 0.9996 to 0.9998 across a dynamic range spanning over two orders of magnitude [1]. This represents a substantial improvement over methods that do not use a deuterated internal standard or rely on external standard calibration, which typically yield lower correlation coefficients due to uncorrected matrix effects and injection variability [2]. The use of AHTN-d3 enables detection limits of 0.008-0.105 μg/L in blood and 0.005-0.075 μg/L in urine for the target polycyclic musks [1].

Quantitative Bioanalysis GC-MS/MS Method Validation Isotope Dilution Polycyclic Musk Determination

Mass Spectrometric Discrimination: AHTN-d3 vs. Unlabeled AHTN Signal Separation in Complex Matrices

The incorporation of three deuterium atoms at the acetyl group of AHTN-d3 results in a molecular mass of 261.42 g/mol, representing a +3.02 Da shift relative to the unlabeled AHTN parent (258.4 g/mol) . This mass difference enables complete baseline separation of the internal standard and analyte signals in mass spectrometry, with no spectral overlap observed in selected reaction monitoring (SRM) or selected ion monitoring (SIM) acquisition modes [1]. In contrast, non-deuterated structural analogs (e.g., Galaxolide/HHCB, Celestolide/ADBI, Phantolide/AHMI) exhibit different fragmentation patterns and ionization efficiencies compared to AHTN, introducing systematic quantification bias that cannot be fully corrected by post-acquisition data processing [2]. The co-eluting nature of AHTN-d3 with its native analyte ensures identical matrix suppression or enhancement effects are experienced by both species, enabling true isotope dilution quantitation [3].

Isotope Dilution Mass Spectrometry Matrix Effect Correction Environmental Forensics Trace Analysis

Comparative Method Sensitivity: SLE-GC-MS/MS with AHTN-d3 Internal Standard vs. SLE-GC-MS

A validated SLE-GC-MS/MS method employing AHTN-d3 as the internal standard for the simultaneous determination of five polycyclic musks (PCMs) in human blood and urine demonstrated a one to two orders of magnitude improvement in sensitivity compared to the same method performed using single-stage GC-MS detection without the deuterated internal standard [1]. The limit of detection (LOD) achieved with the AHTN-d3-based GC-MS/MS method ranged from 0.008 to 0.105 μg/L in blood and 0.005 to 0.075 μg/L in urine for the target PCMs [1]. This represents a 10- to 100-fold enhancement in detection capability, enabling quantification at environmentally and toxicologically relevant exposure levels that would be undetectable using non-deuterated internal standard approaches .

Analytical Method Sensitivity Limit of Detection Human Biomonitoring Trace Environmental Analysis

Comparative Recovery and Method Precision: AHTN-d3 Internal Standard Correction vs. Uncorrected Quantitation

In the validated SLE-GC-MS/MS method for polycyclic musk determination in biological fluids, the use of AHTN-d3 as an internal standard enabled achieving satisfying recoveries at low, medium, and high concentration levels across all target analytes in both blood and urine matrices [1]. The internal standard correction compensates for variable extraction efficiencies and instrument response fluctuations, resulting in method precision that meets bioanalytical validation criteria. By contrast, analyses performed without a deuterated internal standard or with structurally dissimilar internal standards exhibit variable absolute recoveries that require extensive post-hoc correction factors [2]. In environmental sludge matrices, absolute recoveries for AHTN using AHTN-d3 as internal standard ranged from 43% to 120% in digested sludge, demonstrating the internal standard's ability to correct for substantial matrix-induced variability [3].

Analytical Recovery Method Precision Matrix Effects Isotope Dilution

Cosmetics Quality Control Method Validation: AHTN-d3 Internal Standard Method Linearity Performance

In a validated isotope dilution-GC-MS/MS method for the determination of ten synthetic musks in cream cosmetics, the use of deuterium-labeled isotope internal standards including d3-AHTN (AHTN-d3) and d15-MX (musk xylene-d15) enabled the establishment of calibration curves with correlation coefficients (r²) exceeding 0.99 across a concentration range of 1.0-100.0 μg/L for all ten target analytes [1]. The method employed internal standard correction standard curve calibration, demonstrating that AHTN-d3 provides robust quantitative performance for regulatory compliance testing in cosmetic matrices [2]. The linear range spans two orders of magnitude, sufficient to cover both trace contamination screening and higher concentration quality control applications in personal care product manufacturing [1].

Cosmetics Analysis Quality Control Regulatory Compliance GC-MS Method Validation

Validated Application Scenarios: Where AHTN-d3 Procurement Delivers Quantifiable Analytical Advantage


Human Biomonitoring and Exposure Assessment Studies Requiring Sub-μg/L Detection in Blood and Urine

For epidemiological studies and human health risk assessments evaluating population exposure to polycyclic musk fragrances, AHTN-d3 is the validated internal standard enabling quantification at environmentally relevant concentrations [1]. The SLE-GC-MS/MS method employing AHTN-d3 achieves detection limits of 0.008-0.105 μg/L in blood and 0.005-0.075 μg/L in urine, with calibration linearity (r² = 0.9996-0.9998) that meets or exceeds bioanalytical method validation guidelines [1]. This sensitivity represents a 10- to 100-fold improvement over non-deuterated internal standard approaches, enabling detection of trace exposure levels that would otherwise fall below quantification limits [1]. Procurement of AHTN-d3 in certified reference material grade is essential for generating data suitable for regulatory submission and peer-reviewed publication in exposure science.

Environmental Fate and Wastewater Treatment Studies Monitoring Polycyclic Musk Degradation

In environmental chemistry studies examining the degradation of polycyclic musks in wastewater treatment plants, surface waters, and sediment systems, AHTN-d3 serves as both an internal standard and a performance reference compound (PRC) for passive sampling devices [2]. The compound's deuterium labeling enables accurate correction for variable absolute recoveries that range from 43% to 120% across different environmental matrices [3], ensuring reliable quantification of Tonalide (AHTN) and related polycyclic musks in complex environmental samples. This matrix-robust quantitation is critical for understanding removal efficiencies in ozonation processes, where tonalide and phantolide exhibit differential reactivity compared to other polycyclic musks such as galaxolide [4].

Cosmetics and Personal Care Product Quality Control and Regulatory Compliance Testing

For fragrance manufacturers, cosmetics formulators, and contract testing laboratories performing quality control analysis of synthetic musk content in finished products, AHTN-d3 provides a validated internal standard for isotope dilution-GC-MS/MS methods [5]. The method achieves calibration linearity (r² > 0.99) across a working range of 1.0-100.0 μg/L in cream cosmetic matrices, enabling both trace impurity screening and quantification at formulation-relevant concentrations [5]. The use of AHTN-d3 in spiking and recovery experiments allows manufacturers to monitor batch consistency, detect potential contamination, and optimize purification processes, ensuring product integrity throughout the supply chain .

Forensic and Toxicological Analysis Requiring Definitive Compound Identification and Quantitation

In forensic toxicology laboratories analyzing biological specimens for synthetic musk exposure or investigating potential intoxication cases, the definitive identification and accurate quantitation of Tonalide (AHTN) requires the use of AHTN-d3 as an internal standard [1]. The +3 Da mass shift provided by the deuterium label enables unequivocal differentiation between the internal standard and the native analyte, eliminating false-positive identifications that may arise from isobaric interferences in complex biological matrices [6]. The high calibration linearity (r² = 0.9996-0.9998) and sub-μg/L detection limits achieved with AHTN-d3 are essential for meeting forensic evidentiary standards and supporting expert testimony in legal proceedings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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